Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate is a complex organic compound that features a thiophene ring, an azepane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate typically involves multi-step organic reactions. . The final step often involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the azepane ring may enhance its binding affinity. The benzoate ester can facilitate cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate can be compared with other thiophene-containing compounds such as:
Tipepidine: A thiophene derivative with antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Timepidium Bromide: Known for its anticholinergic effects.
These compounds share the thiophene ring but differ in their additional functional groups and overall structure, which contribute to their unique properties and applications.
Properties
IUPAC Name |
ethyl 4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-19(23)15-9-11-16(12-10-15)21-20(24)22-13-5-3-4-7-17(22)18-8-6-14-26-18/h6,8-12,14,17H,2-5,7,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFFTLPAXGUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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